Methyl 2-(bromomethyl)-3-phenylacrylate

Catalog No.
S725303
CAS No.
53059-43-1
M.F
C11H11BrO2
M. Wt
255.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(bromomethyl)-3-phenylacrylate

CAS Number

53059-43-1

Product Name

Methyl 2-(bromomethyl)-3-phenylacrylate

IUPAC Name

methyl (Z)-2-(bromomethyl)-3-phenylprop-2-enoate

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b10-7+

InChI Key

GIVCLXFKVGOEAT-JXMROGBWSA-N

SMILES

COC(=O)C(=CC1=CC=CC=C1)CBr

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)CBr

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/CBr

Methyl 2-(bromomethyl)-3-phenylacrylate is an organic compound characterized by the molecular formula C11_{11}H11_{11}BrO2_2. This compound features a bromomethyl group attached to the second carbon of a phenylacrylate structure, making it a member of the acrylate family. The presence of both bromine and phenyl groups contributes to its unique chemical properties and potential reactivity in various

  • Potential irritant: The presence of a bromomethyl group suggests MBPA might be an irritant to skin and eyes.
  • Suspected mutagen: The bromoalkyl group can be a potential mutagen, requiring careful handling [].

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds. This reaction is facilitated by the electron-withdrawing nature of the adjacent carbonyl group.
  • Michael Addition: The compound can act as an electrophile in Michael addition reactions, where nucleophiles add across the double bond of the acrylate moiety.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex organic molecules .

Several methods have been developed for synthesizing methyl 2-(bromomethyl)-3-phenylacrylate:

  • Direct Bromination: Starting from methyl 3-phenylacrylate, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromomethyl group.
  • Alkylation Reactions: The compound can also be synthesized through alkylation of methyl 3-phenylacrylate with bromoalkanes in the presence of a base .
  • Coupling Reactions: Utilizing indium-mediated coupling reactions with appropriate substrates can yield this compound effectively .

Methyl 2-(bromomethyl)-3-phenylacrylate finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: Used in the formulation of polymers and resins due to its reactive acrylate functionality.
  • Bioconjugation: Its ability to undergo nucleophilic substitution makes it suitable for attaching biomolecules in drug development and delivery systems .

Interaction studies involving methyl 2-(bromomethyl)-3-phenylacrylate primarily focus on its reactivity with nucleophiles and other electrophiles. Research indicates that this compound can interact with amines, alcohols, and thiols, leading to various substitution products. Additionally, studies on its interactions with biological macromolecules could provide insights into its potential therapeutic applications .

Several compounds share structural similarities with methyl 2-(bromomethyl)-3-phenylacrylate. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-phenylacrylateLacks bromomethyl group; simpler structureMore stable; less reactive than the brominated version
Methyl 2-(chloromethyl)-3-phenylacrylateContains chloromethyl instead of bromomethylDifferent reactivity profile due to chlorine
Ethyl 2-(bromomethyl)-3-phenylacrylateEthyl group instead of methylAlters solubility and reactivity
Methyl 2-(bromophenyl)-3-phenylacrylateBromine attached directly to phenyl ringPotentially different biological activity

Methyl 2-(bromomethyl)-3-phenylacrylate is unique due to its specific combination of functional groups that allow for diverse reactivity patterns not found in simpler or differently substituted analogs .

XLogP3

2.8

Dates

Modify: 2023-08-15

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